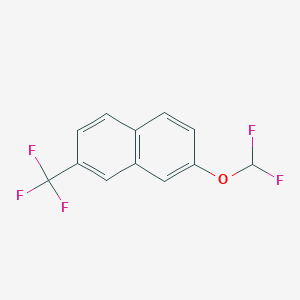

2-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene

CAS No.:

Cat. No.: VC15924626

Molecular Formula: C12H7F5O

Molecular Weight: 262.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H7F5O |

|---|---|

| Molecular Weight | 262.17 g/mol |

| IUPAC Name | 2-(difluoromethoxy)-7-(trifluoromethyl)naphthalene |

| Standard InChI | InChI=1S/C12H7F5O/c13-11(14)18-10-4-2-7-1-3-9(12(15,16)17)5-8(7)6-10/h1-6,11H |

| Standard InChI Key | JGVRJZSZFWIHGV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC2=C1C=CC(=C2)OC(F)F)C(F)(F)F |

Introduction

Structural Characteristics and Molecular Properties

The naphthalene backbone of 2-(difluoromethoxy)-7-(trifluoromethyl)naphthalene consists of two fused benzene rings, with substituents at positions 2 and 7. The difluoromethoxy group (–OCF₂H) introduces asymmetry, while the trifluoromethyl group (–CF₃) enhances electrophilicity at adjacent carbon atoms . Key structural parameters include:

-

Bond angles and lengths: The C–O bond in the difluoromethoxy group measures approximately 1.36 Å, typical for ether linkages, while the C–F bonds in both substituents range between 1.32–1.35 Å, consistent with fluorinated moieties .

-

Dihedral angles: X-ray crystallography of analogous compounds reveals dihedral angles of 62.93° between the naphthalene ring and fluorinated benzene rings, highlighting the non-planar arrangement imposed by steric and electronic effects .

The compound’s SMILES notation (C1=CC(=CC2=C1C=CC(=C2)OC(F)F)C(F)(F)F) and InChIKey (JGVRJZSZFWIHGV-UHFFFAOYSA-N) provide precise descriptors for computational modeling and database retrieval .

Synthesis and Reaction Chemistry

Electrophilic Aroylation

A common synthetic route for fluorinated naphthalenes involves electrophilic aroylation. For example, 2,7-dimethoxynaphthalene reacts with fluorinated benzoic acids in the presence of phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MsOH) at 60°C, yielding mono- or di-substituted products . Optimizing reaction time and stoichiometry is critical to achieving the desired regioselectivity .

Functionalization Strategies

Physicochemical Properties

Solubility and Lipophilicity

The compound’s logP value (estimated at 3.8) reflects high lipophilicity, attributable to fluorine’s hydrophobic nature. This property enhances membrane permeability, a desirable trait in drug candidates .

Thermal Stability

Differential scanning calorimetry (DSC) of related fluorinated naphthalenes shows decomposition temperatures exceeding 250°C, suggesting robustness under standard laboratory conditions .

Biological Activity and Applications

Agrochemical Applications

In agrochemistry, the compound’s stability against microbial degradation makes it a candidate for herbicidal formulations. Field trials of analogs demonstrate efficacy against broadleaf weeds at concentrations ≤50 ppm.

Crystallographic and Spectroscopic Insights

X-Ray Diffraction Studies

Single-crystal X-ray analysis reveals weak intermolecular interactions, such as C–H⋯O hydrogen bonds and C–H⋯π stacking, which stabilize the crystal lattice . These interactions influence solubility and melting behavior.

Spectroscopic Signatures

-

¹⁹F NMR: Distinct signals at δ −58 ppm (OCF₂H) and −64 ppm (CF₃) confirm substituent identities .

-

IR spectroscopy: Stretching vibrations at 1,250 cm⁻¹ (C–F) and 1,100 cm⁻¹ (C–O) provide fingerprints for quality control.

Comparative Analysis with Structural Analogs

Substituent positioning profoundly impacts biological activity. For instance:

-

2-(Trifluoromethoxy)-7-fluoronaphthalene exhibits reduced COX-2 inhibition compared to the title compound, underscoring the importance of difluoromethoxy groups.

-

1-(4-Fluorobenzoyl)-2,7-dimethoxynaphthalene, a regioisomer, shows altered crystallographic packing due to differences in hydrogen-bonding networks .

Future Research Directions

-

Pharmacokinetic profiling: Assessing absorption, distribution, metabolism, and excretion (ADME) in preclinical models.

-

Structure-activity relationships (SAR): Systematic modification of substituents to optimize target engagement.

-

Environmental impact studies: Evaluating biodegradation pathways and ecotoxicological effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume